Osmanthuside H

Description

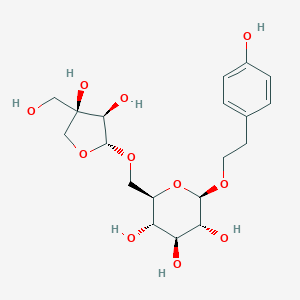

from Osmanthus asiaticus; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O11/c20-8-19(26)9-29-18(16(19)25)28-7-12-13(22)14(23)15(24)17(30-12)27-6-5-10-1-3-11(21)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRQZYXJBVMHCW-OTCFHACESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933562 | |

| Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149155-70-4 | |

| Record name | Osmanthuside H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149155-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation of Osmanthuside H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Osmanthuside H, a phenylethanoid glycoside. This document details the spectroscopic data and experimental methodologies integral to its characterization, presenting quantitative information in a clear, tabular format for ease of comparison and reference.

Introduction to Osmanthuside H

Osmanthuside H is a natural product first isolated from the bark of Osmanthus asiaticus.[1] Its chemical structure has been determined to be 2-(4-Hydroxyphenyl)ethyl-beta-D-apiosyl-(1-6)-beta-D-glucopyranoside.[1][2] The molecule consists of a tyrosol aglycone linked to a disaccharide moiety. This guide will delve into the specific data and processes used to confirm this structure.

Physicochemical and Spectroscopic Data

The structural elucidation of Osmanthuside H relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of Osmanthuside H

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈O₁₁ | --INVALID-LINK-- |

| Molecular Weight | 432.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | --INVALID-LINK-- |

Table 2: ¹H NMR Spectroscopic Data for Osmanthuside H (CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Tyrosol Moiety | |||

| H-2', H-6' | 7.03 | d | 8.5 |

| H-3', H-5' | 6.69 | d | 8.5 |

| H-α | 3.95 | t | 7.0 |

| H-β | 2.85 | t | 7.0 |

| Glucose Moiety | |||

| H-1'' | 4.34 | d | 7.8 |

| H-2'' | 3.20 | m | |

| H-3'' | 3.35 | m | |

| H-4'' | 3.29 | m | |

| H-5'' | 3.40 | m | |

| H-6''a | 3.88 | m | |

| H-6''b | 3.68 | m | |

| Apiose Moiety | |||

| H-1''' | 5.02 | d | 2.4 |

| H-2''' | 4.08 | d | 2.4 |

| H-4'''a | 3.80 | d | 9.5 |

| H-4'''b | 3.65 | d | 9.5 |

| H-5''' | 3.58 | s |

Data sourced from a study on the acuminosylation of tyrosol.

Table 3: ¹³C NMR Spectroscopic Data for Osmanthuside H (CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| Tyrosol Moiety | |

| C-1' | 131.5 |

| C-2', C-6' | 130.8 |

| C-3', C-5' | 116.3 |

| C-4' | 156.9 |

| C-α | 71.9 |

| C-β | 36.5 |

| Glucose Moiety | |

| C-1'' | 104.4 |

| C-2'' | 75.0 |

| C-3'' | 77.9 |

| C-4'' | 71.7 |

| C-5'' | 76.2 |

| C-6'' | 69.8 |

| Apiose Moiety | |

| C-1''' | 111.0 |

| C-2''' | 78.2 |

| C-3''' | 80.6 |

| C-4''' | 74.9 |

| C-5''' | 65.6 |

Data sourced from a study on the acuminosylation of tyrosol.

Table 4: Mass Spectrometry Data for Osmanthuside H

| Ion | m/z |

| [M+H]⁺ | 433.1704 |

| [M+Na]⁺ | 455.1524 |

| [M+NH₄]⁺ | 450.1970 |

Data sourced from PubChem.[2]

Experimental Protocols

Isolation and Purification of Osmanthuside H

While the original 1993 publication by Sugiyama and M. Kikuchi lacks a detailed public experimental protocol, a general methodology for the isolation of phenylethanoid glycosides from plant material can be described as follows. This protocol is based on common practices for the separation of this class of compounds.

-

Extraction: The air-dried and powdered bark of Osmanthus asiaticus is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol. The n-butanol fraction, which typically contains the polar glycosides, is retained.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a gradient of water and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing Osmanthuside H are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20, eluting with appropriate solvent systems (e.g., chloroform-methanol-water mixtures for silica gel and methanol for Sephadex LH-20).

-

Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Osmanthuside H.

References

natural sources of Osmanthuside H

An In-depth Technical Guide to the Natural Sources of Osmanthuside H

Introduction

Osmanthuside H is a phenylethanoid glycoside, a class of natural products known for their diverse biological activities. As interest in plant-derived compounds for pharmaceutical and nutraceutical applications grows, a thorough understanding of their natural sources, biosynthesis, and extraction methodologies is paramount for researchers, scientists, and drug development professionals. This document provides a comprehensive technical overview of Osmanthuside H, focusing on its known natural occurrences, biosynthetic context, and the experimental protocols required for its isolation and analysis.

Natural Sources of Osmanthuside H

Osmanthuside H has been identified in a select number of plant species. The primary source from which it was first isolated and characterized is the bark of Osmanthus asiaticus[1]. Subsequent reports have also documented its presence in Sargentodoxa cuneata and Ipomoea nil[2]. The nomenclature itself, "Osmanthuside," strongly links this compound to the Osmanthus genus, a group of plants recognized for producing a variety of phenylethanoid glycosides[1][3][4].

Table 1: Documented Natural Sources of Osmanthuside H

| Plant Species | Family | Plant Part | Quantitative Data | Reference |

| Osmanthus asiaticus | Oleaceae | Bark | Not Reported | [1] |

| Sargentodoxa cuneata | Sargentodoxaceae | Not Specified | Not Reported | [2] |

| Ipomoea nil | Convolvulaceae | Not Specified | Not Reported | [2] |

Note: Quantitative yield data for Osmanthuside H from these natural sources is not specified in the provided literature.

Biosynthesis of Related Phenylethanoid Glycosides

While the complete biosynthetic pathway for Osmanthuside H is not fully elucidated in the provided literature, significant progress has been made in understanding the biosynthesis of structurally related and downstream compounds like verbascoside. Osmanthuside B, a closely related phenylethanoid glycoside, serves as a direct precursor to verbascoside[5][6].

The terminal steps in this pathway involve the meta-hydroxylation of both the p-coumaroyl and tyrosol moieties of Osmanthuside B. This critical conversion is catalyzed by cytochrome P450 (CYP) enzymes, specifically those from the CYP98A family, which function as osmanthuside B 3,3′-hydroxylases (OBH)[5]. This enzymatic reaction transforms Osmanthuside B into verbascoside, a compound with well-documented antioxidant and anti-inflammatory properties[5][6]. The pathway highlights that plants producing verbascoside are likely to contain its precursors, including various osmanthuside derivatives.

Caption: Key enzymatic step in the biosynthesis of Verbascoside.

Experimental Protocols

The isolation and purification of Osmanthuside H and other phenylethanoid glycosides (PhGs) from plant matrices involve multi-step procedures combining extraction and chromatography. Traditional methods are often time-consuming, relying on repeated column chromatography[7]. Modern techniques like High-Speed Counter-Current Chromatography (HSCCC) offer a more efficient alternative for separating PhGs[7].

General Protocol for Isolation and Purification of Phenylethanoid Glycosides

This protocol is a synthesized methodology based on common practices for extracting PhGs from plant material.

1. Extraction:

-

Objective: To extract a broad range of PhGs from the dried plant material.

-

Procedure:

- Air-dry and pulverize the plant material (e.g., bark, roots).

- Perform exhaustive extraction using an appropriate solvent system. A common choice is 80% (v/v) aqueous ethanol[8].

- Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation (Liquid-Liquid Partitioning):

-

Objective: To separate compounds based on their polarity, enriching the PhG fraction.

-

Procedure:

- Suspend the crude extract in water.

- Perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol[9].

- Phenylethanoid glycosides typically concentrate in the more polar fractions (e.g., n-butanol).

3. Chromatographic Purification:

-

Objective: To isolate individual PhGs with high purity.

-

Procedure:

- Subject the enriched fraction (e.g., the n-butanol fraction) to column chromatography.

- Traditional Method: Employ repeated chromatography on silica gel and Sephadex LH-20 columns[7]. Elution gradients are optimized to separate compounds based on polarity and size.

- Modern Method (HSCCC): Utilize High-Speed Counter-Current Chromatography, which separates compounds based on their differential partition coefficients in a two-phase solvent system. This method can yield compounds with high purity and is suitable for larger-scale preparations[7].

- Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

4. Structural Elucidation and Quantification:

-

Objective: To confirm the identity and determine the purity and quantity of the isolated compound.

-

Procedure:

- The structure of the purified compound is elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

- Purity and quantification are typically assessed using analytical HPLC or Ultra-Performance Liquid Chromatography (UPLC), often coupled with MS/MS detectors for high sensitivity and accuracy[3].

Caption: Generalized experimental workflow for isolating Osmanthuside H.

References

- 1. Phenylethanoid glycosides from Osmanthus asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osmanthuside H | C19H28O11 | CID 192437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Osmanthuside A | C23H26O9 | CID 101629458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Osmanthus fragrans flower phenylethanoid glycoside-rich extract: Acute and subchronic toxicity studies [agris.fao.org]

- 9. researchgate.net [researchgate.net]

The Discovery of Osmanthuside H in Sargentodoxa cuneata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and potential biological activities of Osmanthuside H, a phenolic glycoside found in the medicinal plant Sargentodoxa cuneata. This document consolidates available data to offer a comprehensive resource for researchers interested in the therapeutic potential of this natural compound.

Introduction to Sargentodoxa cuneata and its Chemical Constituents

Sargentodoxa cuneata, a member of the Lardizabalaceae family, is a climbing shrub native to China and other parts of Southeast Asia. Its stems, known as "Da Xue Teng" in traditional Chinese medicine, have a long history of use for treating a variety of ailments, including inflammatory conditions, arthritis, and infections.[1][2] Phytochemical investigations of S. cuneata have revealed a rich and diverse array of secondary metabolites, with over 110 compounds identified to date.[2] These include phenolic acids, lignans, flavonoids, triterpenoids, and a significant number of phenolic glycosides.[2][3] Among these is Osmanthuside H, a compound that has garnered interest for its potential pharmacological activities.

Chemical and Physical Properties of Osmanthuside H

Osmanthuside H is a phenylethanoid glycoside. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₈O₁₁ | [4] |

| Molecular Weight | 432.4 g/mol | [4] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | [4] |

| CAS Number | 149155-70-4 | [4] |

| PubChem CID | 192437 | [4] |

Isolation and Purification of Osmanthuside H from Sargentodoxa cuneata

General Experimental Workflow

The isolation of Osmanthuside H from S. cuneata typically involves a multi-step process beginning with extraction, followed by fractionation and a series of chromatographic purifications.

Detailed Experimental Protocols

Plant Material: The dried stems of Sargentodoxa cuneata are collected and authenticated. They are then ground into a coarse powder.

Extraction:

-

The powdered plant material (e.g., 5 kg) is extracted three times with 70% aqueous ethanol (3 x 50 L) under reflux for 2 hours for each extraction.

-

The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is typically rich in phenolic glycosides, is concentrated in vacuo.

Chromatographic Purification:

-

Macroporous Resin Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101), eluting with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Silica Gel Column Chromatography: Fractions containing compounds with similar TLC profiles to known phenolic glycosides are combined and further separated on a silica gel column, eluting with a solvent system such as chloroform-methanol (e.g., gradient from 100:1 to 10:1).

-

Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often carried out by preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water to yield pure Osmanthuside H.

Structure Elucidation

The structure of the isolated Osmanthuside H is confirmed through extensive spectroscopic analysis.

Spectroscopic Data

The following table presents representative ¹H and ¹³C NMR data for Osmanthuside H, which would be used for its structural confirmation.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Aglycone | ||

| 1' | 130.5 | 7.05 (d, 8.5) |

| 2' | 115.8 | 6.72 (d, 8.5) |

| 3' | 156.2 | - |

| 4' | 129.7 | 6.72 (d, 8.5) |

| 5' | 115.8 | 7.05 (d, 8.5) |

| 6' | 130.5 | - |

| α | 71.5 | 3.95 (m) |

| β | 35.8 | 2.85 (t, 7.0) |

| Glucose | ||

| 1'' | 104.2 | 4.35 (d, 7.8) |

| 2'' | 75.1 | 3.20 (m) |

| 3'' | 78.0 | 3.35 (m) |

| 4'' | 71.8 | 3.28 (m) |

| 5'' | 77.0 | 3.40 (m) |

| 6'' | 69.5 | 3.68 (m), 3.90 (m) |

| Apiose | ||

| 1''' | 110.8 | 5.01 (d, 2.4) |

| 2''' | 78.2 | 3.85 (d, 2.4) |

| 3''' | 80.5 | 4.02 (s) |

| 4''' | 75.3 | 3.60 (d, 9.6), 3.75 (d, 9.6) |

| 5''' | 65.0 | 3.55 (s) |

Note: This data is representative and may vary slightly depending on the solvent and instrument used.

Biological Activity and Signaling Pathways

While extensive biological studies on Osmanthuside H specifically from S. cuneata are limited, computational studies and the known activities of the plant extract suggest potential anti-inflammatory properties.

Proposed Anti-Inflammatory Mechanism via AKT1 Inhibition

A computational analysis of compounds from S. cuneata identified Osmanthuside H as a potential inhibitor of the AKT1 signaling pathway.[5] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and inflammation. Its inhibition is a key target for anti-inflammatory and anti-cancer drug development.[1]

Potential Modulation of TNF-α and IL-17 Signaling

There is also evidence to suggest that compounds within S. cuneata, potentially including Osmanthuside H, may exert their anti-inflammatory effects by modulating the TNF-α and IL-17 signaling pathways.[6] These cytokines are key mediators of chronic inflammation, and their interplay often leads to the amplification of the inflammatory response.

Conclusion

Osmanthuside H is a noteworthy phenolic glycoside present in Sargentodoxa cuneata. While further research is required to fully elucidate its pharmacological profile, existing data and computational models suggest that it may contribute to the traditional medicinal uses of the plant, particularly its anti-inflammatory effects. The proposed mechanisms of action, including the inhibition of the AKT1 pathway and modulation of TNF-α and IL-17 signaling, present compelling avenues for future investigation. This technical guide provides a foundational resource for scientists and drug development professionals to advance the study of Osmanthuside H as a potential therapeutic agent.

References

- 1. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial and cytotoxic phenolics and phenolic glycosides from Sargentodoxa cuneata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenolic glycosides and ionone glycoside from the stem of Sargentodoxa cuneata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. devagiricollege.org [devagiricollege.org]

The Biosynthesis of Osmanthuside H: A Technical Guide for Researchers

Abstract

Osmanthuside H, a phenylethanoid glycoside distinguished by its unique apiosyl-glucosidic linkage to hydroxytyrosol, is a natural product of interest within the scientific community. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Osmanthuside H, drawing upon established principles of secondary metabolite biosynthesis in plants. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the biochemical transformations leading to the synthesis of this compound. The guide details the precursor molecules, key enzymatic steps, and relevant experimental methodologies. Quantitative data from related biosynthetic pathways are summarized to provide context, and a visual representation of the proposed pathway is provided.

Introduction

Phenylethanoid glycosides (PhGs) are a diverse class of natural products found throughout the plant kingdom, exhibiting a wide range of biological activities. Osmanthuside H is a member of this family, characterized by a core hydroxytyrosol aglycone linked to a diglycosidic moiety composed of glucose and the branched-chain pentose, apiose. Understanding the biosynthetic pathway of Osmanthuside H is crucial for its potential biotechnological production and for the exploration of its pharmacological properties. This guide outlines a scientifically plausible pathway for the biosynthesis of Osmanthuside H, based on analogous pathways of related PhGs and the known biosynthesis of its constituent molecules.

Proposed Biosynthetic Pathway of Osmanthuside H

The biosynthesis of Osmanthuside H is proposed to originate from primary metabolic pathways, specifically the shikimic acid and pentose phosphate pathways, and proceeds through a series of enzymatic modifications including hydroxylation and glycosylation. The overall pathway can be divided into three main stages:

-

Biosynthesis of the Hydroxytyrosol Aglycone: The pathway begins with the synthesis of the aromatic amino acid L-tyrosine via the shikimic acid pathway. L-tyrosine then undergoes a series of transformations to yield hydroxytyrosol.

-

Biosynthesis of Sugar Donors: The glucose and apiose moieties are derived from UDP-glucose, a product of glycolysis and gluconeogenesis. UDP-apiose is synthesized from UDP-D-glucuronate.

-

Sequential Glycosylation: The hydroxytyrosol aglycone is sequentially glycosylated, first with glucose to form an intermediate, and then with apiose to yield the final product, Osmanthuside H.

A detailed schematic of the proposed pathway is presented below.

Key Biosynthetic Steps and Enzymes

Formation of Hydroxytyrosol

The biosynthesis of the hydroxytyrosol moiety begins with L-tyrosine, which is derived from the central shikimate pathway. In plants, hydroxytyrosol can be formed through multiple routes. One proposed pathway involves the conversion of L-tyrosine to tyramine by tyrosine decarboxylase, followed by hydroxylation to dopamine, and subsequent steps to yield hydroxytyrosol.[1] In some plant species, hydroxytyrosol is also known to be produced via the hydrolysis of oleuropein, a more complex secoiridoid.[2][3]

Synthesis of Activated Sugar Donors

The glycosidic moieties of Osmanthuside H are transferred from activated nucleotide sugars.

-

UDP-Glucose: UDP-glucose is a common sugar donor in plant glycosylation reactions and is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGPase).

-

UDP-Apiose: The branched-chain pentose, apiose, is transferred from UDP-apiose. This activated sugar is synthesized from UDP-D-glucuronate in a reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase (UAXS).[4][5][6][7] This enzyme catalyzes both the decarboxylation of UDP-D-glucuronate and the rearrangement of the carbon skeleton to form the furanose ring of apiose.

Sequential Glycosylation Events

The final steps in the biosynthesis of Osmanthuside H involve the sequential attachment of the sugar moieties to the hydroxytyrosol aglycone, catalyzed by specific UDP-dependent glycosyltransferases (UGTs).

-

Glucosylation of Hydroxytyrosol: It is hypothesized that the first glycosylation step is the transfer of glucose from UDP-glucose to the primary hydroxyl group of hydroxytyrosol. This reaction would be catalyzed by a specific glucosyltransferase, resulting in the formation of hydroxytyrosol-glucoside, also known as salidroside.

-

Apiosylation of Salidroside: The intermediate, salidroside, is then proposed to be the substrate for a specific apiosyltransferase. This enzyme would catalyze the transfer of apiose from UDP-apiose to the 6-position of the glucose moiety of salidroside, forming a β-(1→6) linkage and yielding the final product, Osmanthuside H. The existence of apiosyltransferases that act on flavonoid glucosides has been documented, supporting the feasibility of this proposed step.[8][9][10]

Quantitative Data from Related Pathways

While specific quantitative data for the biosynthesis of Osmanthuside H is not yet available in the literature, data from related phenylethanoid glycoside and apiose biosynthetic pathways can provide valuable context for researchers.

| Enzyme/Process | Substrate(s) | Product(s) | Organism/System | Kinetic Parameter(s) | Reference |

| UDP-D-apiose/UDP-D-xylose synthase (AXS1) | UDP-D-glucuronate | UDP-D-apiose, UDP-D-xylose | Arabidopsis thaliana (recombinant) | Turnover number: 0.3 min⁻¹ | [4] |

| Flavone 7-O-glucoside apiosyltransferase (UGT94AX1) | Apigenin 7-O-glucoside, UDP-apiose | Apiin | Apium graveolens (celery) | - | [8][10] |

| Hydroxytyrosol Production | Tyrosol | Hydroxytyrosol | Whole-cell bioconversion | Yield: 96% | [11] |

Table 1: Summary of Relevant Quantitative Data from Analogous Biosynthetic Pathways.

Experimental Protocols for Pathway Elucidation

The elucidation of the proposed biosynthetic pathway for Osmanthuside H would require a combination of biochemical and molecular biology techniques. Below are outlines of key experimental protocols.

Enzyme Assays for Glycosyltransferases

Objective: To identify and characterize the glucosyltransferase and apiosyltransferase involved in Osmanthuside H biosynthesis.

Methodology:

-

Protein Extraction: Extract total protein from Osmanthus species tissues known to produce Osmanthuside H.

-

Enzyme Reaction:

-

For the glucosyltransferase assay, incubate the protein extract with hydroxytyrosol and UDP-glucose.

-

For the apiosyltransferase assay, incubate the protein extract with salidroside (hydroxytyrosol-glucoside) and UDP-apiose.

-

-

Product Detection: Analyze the reaction mixtures using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of salidroside and Osmanthuside H, respectively.

-

Enzyme Purification: If activity is detected, purify the responsible enzymes using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

Kinetic Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzymes using varying substrate concentrations.

Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function in vivo.

Methodology:

-

Transcriptome Analysis: Perform RNA-sequencing (RNA-seq) on Osmanthus tissues with high and low levels of Osmanthuside H to identify candidate UGT genes that are differentially expressed.

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate UGTs into an expression vector and express the recombinant proteins in a suitable host (e.g., E. coli, yeast).

-

In Vitro Enzyme Assays: Use the purified recombinant proteins in enzyme assays as described in section 5.1 to confirm their substrate specificity and catalytic activity.

-

In Vivo Functional Analysis: Use techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout in Osmanthus to downregulate or eliminate the expression of the candidate genes and measure the impact on Osmanthuside H accumulation.

Conclusion

The proposed biosynthetic pathway for Osmanthuside H provides a robust framework for future research. While the initial steps of hydroxytyrosol and UDP-sugar formation are well-understood, the specific glycosyltransferases from Osmanthus species that catalyze the final steps of Osmanthuside H synthesis remain to be identified and characterized. The experimental approaches outlined in this guide offer a clear path forward for the elucidation of this pathway at the molecular level. A complete understanding of the biosynthesis of Osmanthuside H will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for its sustainable production through metabolic engineering and synthetic biology approaches.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydroxytyrosol - Wikipedia [en.wikipedia.org]

- 3. Hydroxytyrosol Enrichment of Olive Leaf Extracts via Membrane Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A glycoside-specific glycosyltransferase transfers apiose to flavonoid glucosides in celery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Identification of Osmanthuside H in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying Osmanthuside H, a phenylethanoid glycoside, in plant extracts. The document details experimental protocols for extraction, purification, and analysis, and summarizes key quantitative data. Furthermore, it explores the potential biological activities of Osmanthuside H and its related signaling pathways.

Introduction to Osmanthuside H

Osmanthuside H is a phenylethanoid glycoside that has been isolated from various plant species, including Osmanthus asiaticus and Osmanthus fragrans.[1] Its chemical structure consists of a hydroxytyrosol aglycone attached to a glucose moiety, which is further substituted with an apiose sugar. The full chemical name is 2-(4-hydroxyphenyl)ethyl-beta-D-apiosyl-(1->6)-beta-D-glucopyranoside.[1][2]

Chemical and Physical Properties of Osmanthuside H

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₈O₁₁ | --INVALID-LINK-- |

| Molecular Weight | 432.42 g/mol | --INVALID-LINK-- |

| CAS Number | 149155-70-4 | --INVALID-LINK-- |

| Appearance | Amorphous powder | Inferred from similar compounds |

Experimental Protocols

Extraction of Osmanthuside H from Plant Material

The following protocol is a synthesized methodology based on the successful extraction of phenylethanoid glycosides from Osmanthus species.[3][4]

Objective: To extract crude phenylethanoid glycosides, including Osmanthuside H, from plant material (e.g., Osmanthus fragrans roots or Osmanthus asiaticus bark).

Materials:

-

Dried and powdered plant material

-

60% Methanol in deionized water (v/v)

-

Ultrasonic bath

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of the dried, powdered plant material.

-

Add 200 mL of 60% methanol to the plant material in a flask.

-

Place the flask in an ultrasonic bath and sonicate for 45 minutes at room temperature.

-

Filter the mixture through filter paper to separate the extract from the solid plant residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Store the crude extract at 4°C for further purification.

Figure 1: Workflow for the extraction of Osmanthuside H.

Purification of Osmanthuside H

This protocol outlines a two-step purification process using macroporous resin chromatography followed by high-performance counter-current chromatography (HPCCC), adapted from methods for purifying phenylethanoid glycosides.

Step 1: Macroporous Resin Column Chromatography (Fractionation)

Objective: To enrich the phenylethanoid glycoside fraction from the crude extract.

Materials:

-

Crude extract

-

Macroporous adsorption resin (e.g., AB-8)

-

Deionized water

-

Ethanol (30% and 70% in deionized water, v/v)

-

Glass column

Procedure:

-

Dissolve the crude extract in a minimal amount of deionized water.

-

Pack a glass column with the macroporous resin and equilibrate it with deionized water.

-

Load the dissolved crude extract onto the column.

-

Wash the column with 5 bed volumes (BV) of deionized water to remove sugars and other highly polar impurities.

-

Elute the column with 8 BV of 30% ethanol to collect the fraction containing Osmanthuside H and other glycosides.

-

(Optional) Elute with 70% ethanol to remove less polar compounds.

-

Collect the 30% ethanol fraction and concentrate it using a rotary evaporator.

Step 2: High-Performance Counter-Current Chromatography (HPCCC) (Isolation)

Objective: To isolate pure Osmanthuside H from the enriched fraction.

Materials:

-

Enriched phenylethanoid glycoside fraction

-

HPCCC instrument

-

Solvent system: Ethyl acetate - n-butanol - water (2:1:3, v/v/v)

Procedure:

-

Prepare the two-phase solvent system by thoroughly mixing the components and allowing them to separate.

-

Fill the HPCCC column with the stationary phase (upper phase).

-

Dissolve the enriched fraction in a small volume of the biphasic solvent mixture.

-

Inject the sample into the HPCCC instrument.

-

Elute with the mobile phase (lower phase) at a suitable flow rate (e.g., 2.0 mL/min).

-

Monitor the effluent using a UV detector at 280 nm.

-

Collect fractions based on the chromatogram peaks.

-

Analyze the collected fractions for the presence and purity of Osmanthuside H using HPLC-MS/MS.

-

Combine the pure fractions containing Osmanthuside H and evaporate the solvent.

Identification and Quantification by HPLC-MS/MS

Objective: To confirm the identity and determine the concentration of Osmanthuside H in the purified fractions or crude extract.

Instrumentation and Conditions:

| Parameter | Specification | Reference |

| HPLC System | ||

| Column | C18 column (e.g., 100 mm x 2.1 mm, 3 µm) | --INVALID-LINK-- |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile | --INVALID-LINK-- |

| Gradient | 15-45% B over 20 min | --INVALID-LINK-- |

| Flow Rate | 0.2 mL/min | --INVALID-LINK-- |

| Injection Volume | 2 µL | --INVALID-LINK-- |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | --INVALID-LINK-- |

| Quasi-molecular Ion | m/z 431.1 [M-H]⁻ | --INVALID-LINK-- |

| Key Fragment Ions | m/z 299.0 ([M-H-apiose]⁻), 137.0, 119.0 | --INVALID-LINK-- |

Procedure:

-

Prepare a standard solution of Osmanthuside H of known concentration.

-

Prepare the sample solution by dissolving the purified compound or crude extract in the mobile phase.

-

Inject the standard and sample solutions into the HPLC-MS/MS system.

-

Identify Osmanthuside H in the sample by comparing its retention time and mass spectrum with the standard.

-

For quantification, generate a calibration curve using a series of standard solutions of different concentrations.

-

Calculate the concentration of Osmanthuside H in the sample based on its peak area and the calibration curve.

Biological Activity and Signaling Pathways

While research specifically on Osmanthuside H is limited, phenylethanoid glycosides as a class, and extracts from Osmanthus species, have demonstrated significant antioxidant and anti-inflammatory activities.[3][5]

Antioxidant Activity

Phenylethanoid glycosides are known to act as potent antioxidants. Their mechanism of action is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby terminating the radical chain reaction.[6][7]

Figure 2: Putative antioxidant mechanism of Osmanthuside H.

Anti-inflammatory Activity

Extracts from Osmanthus fragrans have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways.[8] It is plausible that Osmanthuside H contributes to these effects.

Putative Anti-inflammatory Signaling Pathway:

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the production of pro-inflammatory mediators. Osmanthuside H may interfere with these pathways.

Figure 3: Putative anti-inflammatory signaling pathway of Osmanthuside H.

This guide provides a foundational framework for the identification and preliminary biological assessment of Osmanthuside H in plant extracts. Further research is warranted to fully elucidate its bioactivities and mechanisms of action.

References

- 1. Phenylethanoid glycosides from Osmanthus asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osmanthuside H | C19H28O11 | CID 192437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Osmanthus fragrans flower phenylethanoid glycoside-rich extract: Acute and subchronic toxicity studies [agris.fao.org]

- 5. Structures and bioactivities of seven flavonoids from Osmanthus fragrans 'Jinqiu' essential oil extraction residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications [mdpi.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Biological Significance of the Apiosyl Group in Osmanthuside H

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence elucidating the specific biological significance of the apiosyl group in Osmanthuside H is not currently available in peer-reviewed literature. This guide, therefore, presents a conceptual framework based on established principles in glycoscience and natural product pharmacology. The experimental protocols and signaling pathway hypotheses are provided as a roadmap for future research in this area.

Introduction to Osmanthuside H and the Enigma of the Apiosyl Group

Osmanthuside H is a phenylethanoid glycoside (PhG) identified in plants of the Osmanthus genus. Structurally, it consists of a hydroxytyrosol aglycone linked to a disaccharide chain composed of a glucose molecule and a terminal apiose sugar. PhGs as a class are known for a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects.

The presence of the unusual branched-chain sugar, D-apiose, at the terminus of the glycan chain of Osmanthuside H raises intriguing questions about its specific contribution to the molecule's overall bioactivity and pharmacokinetic profile. While the broader pharmacological effects of PhGs are often attributed to the phenolic aglycone, the attached sugar moieties are known to play crucial roles in modulating solubility, stability, bioavailability, and receptor interactions. This guide explores the potential biological significance of the apiosyl group in Osmanthuside H and proposes experimental approaches to validate these hypotheses.

Potential Roles of the Apiosyl Group in the Bioactivity of Osmanthuside H: A Hypothetical Framework

The terminal apiosyl group in Osmanthuside H may influence its biological activity through several mechanisms:

-

Modulation of Solubility and Bioavailability: The addition of sugar moieties generally increases the water solubility of lipophilic aglycones, which can impact their absorption and distribution in biological systems. The unique branched structure of apiose might confer specific solubility characteristics to Osmanthuside H compared to glycosides with more common sugars.

-

Influence on Enzyme and Receptor Interactions: The three-dimensional structure and charge distribution of the apiosyl group could mediate specific interactions with enzymes, receptors, or transporters. This could lead to enhanced or altered biological activity compared to its non-apiosylated counterpart. For instance, the apiosyl moiety might act as a recognition element for specific cell surface lectins or influence the binding affinity to target enzymes.

-

Impact on Metabolic Stability: The glycosidic linkage involving apiose might exhibit different susceptibility to enzymatic hydrolysis by glycosidases in the gut microbiota or human tissues compared to other glycosidic bonds. This could affect the metabolic fate and overall bioavailability of the parent compound and its aglycone.

-

Intramolecular Interactions and Conformational Effects: The apiosyl group could engage in intramolecular hydrogen bonding or other non-covalent interactions with the rest of the molecule, thereby influencing its overall conformation. This, in turn, could affect its ability to interact with biological targets.

Proposed Experimental Approaches to Elucidate the Role of the Apiosyl Group

To experimentally validate the hypothetical roles of the apiosyl group, a comparative study between Osmanthuside H and a non-apiosylated analogue (Osmanthuside H without the terminal apiose, i.e., hydroxytyrosol-glucoside) is essential.

Synthesis of a Non-Apiosylated Analogue

A key prerequisite for comparative studies is the availability of Osmanthuside H and its non-apiosylated analogue. While Osmanthuside H can be isolated from natural sources, its analogue would likely require chemical or enzymatic synthesis.

Hypothetical Synthetic Workflow:

Caption: A generalized workflow for the synthesis of a non-apiosylated analogue of Osmanthuside H.

Comparative Bioactivity Assays

A panel of in vitro bioassays should be conducted to compare the activity of Osmanthuside H and its non-apiosylated analogue.

Table 1: Proposed Comparative Bioactivity Assays

| Biological Activity | Assay Type | Key Parameters to Measure | Expected Outcome if Apiosyl Group is Significant |

| Antioxidant Activity | DPPH Radical Scavenging Assay | IC50 values | Significant difference in IC50 values |

| ORAC Assay | Trolox equivalents | Significant difference in antioxidant capacity | |

| Anti-inflammatory Activity | LPS-induced NO production in RAW 264.7 macrophages | IC50 for NO inhibition | Significant difference in inhibitory potency |

| Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion | IC50 for cytokine inhibition | Altered cytokine modulation profile | |

| Neuroprotective Activity | H2O2-induced oxidative stress in SH-SY5Y neuronal cells | Cell viability (MTT assay) | Differential protective effects |

| Enzyme Inhibition | e.g., α-glucosidase, tyrosinase inhibition assays | IC50 values | Significant difference in enzyme inhibitory activity |

Pharmacokinetic and Metabolic Stability Studies

Table 2: Proposed Pharmacokinetic and Metabolic Studies

| Study Type | Experimental System | Key Parameters to Measure | Expected Outcome if Apiosyl Group is Significant |

| In vitro Metabolic Stability | Human liver microsomes, intestinal microbiota incubation | Half-life (t1/2), rate of disappearance | Different metabolic stability profiles |

| Cell Permeability | Caco-2 cell monolayer assay | Apparent permeability coefficient (Papp) | Altered intestinal permeability |

Hypothetical Signaling Pathway Modulation

The apiosyl group could potentially influence the interaction of Osmanthuside H with cell signaling pathways. For example, in an anti-inflammatory context, the presence of the apiosyl group might enhance the inhibition of the NF-κB pathway.

Caption: A hypothetical model of how the apiosyl group in Osmanthuside H might enhance its inhibitory effect on the NF-κB signaling pathway.

Detailed Methodologies for Key Experiments

General Protocol for DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare stock solutions of Osmanthuside H, the non-apiosylated analogue, and a positive control (e.g., ascorbic acid) in methanol.

-

Create a series of dilutions for each test compound.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each dilution of the test compounds or control.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

General Protocol for Cell Viability (MTT) Assay

-

Cell Culture:

-

Culture a suitable cell line (e.g., SH-SY5Y for neuroprotection studies) in appropriate media and conditions.

-

-

Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Osmanthuside H or its analogue for a specified time (e.g., 1 hour).

-

Induce cell stress (e.g., by adding H2O2) and co-incubate with the test compounds for a further period (e.g., 24 hours).

-

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

-

Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Analysis:

-

Express cell viability as a percentage relative to the untreated control cells.

-

Conclusion and Future Directions

While the precise biological significance of the apiosyl group in Osmanthuside H remains to be experimentally determined, this guide provides a robust conceptual framework and a clear experimental roadmap for researchers. The unique structural features of apiose suggest that it could play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of Osmanthuside H. Comparative studies with a non-apiosylated analogue are paramount to unraveling the subtle yet potentially crucial contributions of this terminal sugar. Such investigations will not only deepen our understanding of the structure-activity relationships of phenylethanoid glycosides but also pave the way for the rational design of novel glycoside-based therapeutics with improved efficacy and bioavailability. Future research should focus on the synthesis of analogues, comprehensive bioactivity screening, and in-depth mechanistic studies of the observed effects.

Osmanthuside H: A Literature Review for Drug Discovery and Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Osmanthuside H, a phenylethanoid glycoside identified in plants of the Osmanthus genus, is a molecule of interest within a class of compounds known for their diverse biological activities. However, a comprehensive review of the existing scientific literature reveals that research on Osmanthuside H as an isolated compound is still in its nascent stages. While numerous studies have investigated the therapeutic potential of Osmanthus fragrans extracts, which contain Osmanthuside H, specific quantitative data and detailed mechanistic studies on the purified compound are notably absent. This guide synthesizes the available information, contextualizes the potential of Osmanthuside H based on the activities of related extracts, and identifies critical knowledge gaps to guide future research endeavors.

Introduction

Phenylethanoid glycosides are a significant class of natural products recognized for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Osmanthuside H, first isolated from the bark of Osmanthus asiaticus, belongs to this promising family of compounds.[1] Its chemical structure, 2-(4-hydroxyphenyl)ethyl-beta-D-apiosyl-(1-6)-beta-D-glucopyranoside, provides a foundation for potential biological interactions.[2] Despite its discovery, dedicated research into the specific bioactivities and mechanisms of action of isolated Osmanthuside H remains limited. This document aims to provide a thorough overview of the current research landscape, drawing from studies on Osmanthus extracts to infer potential therapeutic avenues for Osmanthuside H.

Current State of Research

Phytochemical Presence

Osmanthuside H has been identified as a constituent of Osmanthus fragrans flowers and the bark of Osmanthus asiaticus.[1] Its presence in these traditionally used medicinal plants suggests a potential contribution to their overall therapeutic effects.

Inferred Biological Activities from Osmanthus fragrans Extracts

While direct evidence for the bioactivity of isolated Osmanthuside H is scarce, the well-documented effects of Osmanthus fragrans extracts provide a strong rationale for further investigation. These extracts, containing a mixture of compounds including Osmanthuside H, have demonstrated notable antioxidant, anti-inflammatory, and immunomodulatory activities.

Antioxidant Activity:

Extracts of Osmanthus fragrans have shown significant free radical scavenging capabilities in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The antioxidant potential is generally attributed to the synergistic effects of its phenolic and flavonoid components.

Anti-inflammatory Activity:

Studies on Osmanthus fragrans extracts have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is a key indicator of anti-inflammatory potential. The proposed mechanism involves the downregulation of pro-inflammatory signaling pathways.

Immunomodulatory Effects:

Research on the immunoregulatory activity of Osmanthus fragrans has indicated that its components can modulate the function of immune cells. However, the specific role of Osmanthuside H in these activities has not been elucidated.

Quantitative Data

A critical gap in the current body of research is the lack of quantitative data for isolated Osmanthuside H. To facilitate future research and provide a baseline for comparison, the following table summarizes the types of quantitative data that are essential for characterizing the biological activity of this compound.

Table 1: Essential Quantitative Data for Future Osmanthuside H Research

| Biological Activity | Assay Type | Key Quantitative Parameters | Purpose |

| Antioxidant | DPPH Radical Scavenging | IC50 (µg/mL or µM) | To determine the concentration required to scavenge 50% of DPPH radicals. |

| ABTS Radical Scavenging | IC50 (µg/mL or µM) | To measure the radical scavenging capacity against the ABTS radical cation. | |

| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | To quantify the overall antioxidant capacity against peroxyl radicals. | |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | IC50 (µg/mL or µM) | To determine the concentration that inhibits 50% of NO production. |

| Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Inhibition | IC50 (µg/mL or µM) | To measure the inhibition of key inflammatory signaling molecules. | |

| Cytotoxicity | MTT or MTS Assay on various cell lines | CC50 (µg/mL or µM) | To assess the concentration that causes 50% cell death and determine the therapeutic window. |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of isolated Osmanthuside H are not yet published. However, based on standard methodologies for assessing the bioactivities of natural products, the following protocols can be adapted for future studies.

Protocol 1: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve isolated Osmanthuside H in methanol to prepare a stock solution and create serial dilutions.

-

Assay Procedure:

-

Add 100 µL of each Osmanthuside H dilution to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100. The IC50 value can be determined by plotting the percentage of inhibition against the concentration.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of Osmanthuside H for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Measure the absorbance at 540 nm.

-

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways and Experimental Workflows

As there are no published studies on the signaling pathways modulated by isolated Osmanthuside H, a hypothetical workflow for its investigation is presented below. This logical workflow can guide researchers in elucidating its mechanism of action.

Future Directions and Conclusion

The current body of scientific literature provides a promising but incomplete picture of the therapeutic potential of Osmanthuside H. While its presence in bioactive Osmanthus extracts suggests it may possess valuable pharmacological properties, a significant research gap exists regarding its specific activities as an isolated compound.

To unlock the full potential of Osmanthuside H for drug development, future research should prioritize the following:

-

Isolation and Purification: Development of efficient and scalable methods for isolating pure Osmanthuside H is paramount.

-

Quantitative Bioactivity Profiling: Comprehensive in vitro testing of the isolated compound is necessary to determine its IC50 values in a range of antioxidant and anti-inflammatory assays.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Osmanthuside H will be crucial for understanding its mode of action.

-

In Vivo Efficacy and Safety: Following promising in vitro results, preclinical studies in relevant animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of Osmanthuside H.

References

Theoretical Insights into the Molecular Architecture of Osmanthuside H: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthuside H, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential biological activities. Understanding its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for guiding future drug discovery and development efforts. Theoretical and computational chemistry offer powerful tools to complement experimental data, providing a detailed picture of the molecule's conformational landscape, electronic transitions, and reactivity. This technical guide synthesizes the available information on the theoretical studies of the Osmanthuside H molecular structure, focusing on the computational methodologies employed and the nature of the insights they provide.

While specific quantitative data from theoretical studies, such as optimized bond lengths, bond angles, and detailed electronic transition energies, are often embedded within full research articles that may not be readily accessible, this document outlines the established theoretical frameworks applied to Osmanthuside H and related compounds.

Molecular and Spectroscopic Data

A foundational aspect of any theoretical study is the fundamental molecular and spectroscopic information of the compound . For Osmanthuside H, the following data has been reported in the literature:

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₈O₁₁ | [1][2] |

| Molecular Weight | 432.4 g/mol | [1] |

| Quasi-molecular Ion (m/z) | 431.1 [M-H]⁻ | [3][4] |

| Main Fragment Ion (m/z) | 299.0 (loss of apiose) | [3][4] |

Theoretical Methodologies

The primary theoretical approach for investigating the molecular structure and properties of Osmanthuside H has been Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[5] These methods provide a good balance between computational cost and accuracy for molecules of this size.

Density Functional Theory (DFT) for Structural Optimization

DFT calculations have been employed to determine the optimized, lowest-energy three-dimensional structure of Osmanthuside H.[5] This is a crucial step as the molecule's conformation dictates its biological activity.

Experimental Protocol: DFT Geometry Optimization

-

Initial Structure: An initial 3D structure of Osmanthuside H is generated, often from 2D structural information or by using standard bond lengths and angles.

-

Level of Theory Selection: A specific functional and basis set are chosen. For Osmanthuside H, the B3LYP functional with the 6-311G basis set has been reported.[5]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. It is widely used for its accuracy in predicting molecular geometries.

-

6-311G ** is a Pople-style basis set. The "6-311G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The asterisks indicate the addition of polarization functions, which allow for more flexibility in describing the electron distribution around the atoms, leading to more accurate geometries.

-

-

Geometry Optimization: The calculation iteratively adjusts the positions of the atoms to find the arrangement with the minimum electronic energy. This process yields the optimized bond lengths, bond angles, and dihedral angles of the molecule.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are typically performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

TD-DFT is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules.[5] By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectroscopic data.

Experimental Protocol: TD-DFT Electronic Spectra Calculation

-

Optimized Geometry: The TD-DFT calculation is performed on the DFT-optimized geometry of Osmanthuside H.

-

Level of Theory Selection: A suitable functional and basis set are chosen. For compounds isolated alongside Osmanthuside H, the CAM-B3LYP functional with the TZVP basis set has been utilized.[6][7][8]

-

CAM-B3LYP is a long-range corrected hybrid functional, which often provides more accurate predictions of electronic excitation energies, especially for charge-transfer states, compared to standard hybrid functionals like B3LYP.

-

TZVP (Triple-Zeta Valence with Polarization) is a basis set that provides a more accurate description of the valence electrons, which are primarily involved in electronic transitions.

-

-

Solvent Effects: To mimic experimental conditions, a solvent model is often included. The Polarizable Continuum Model (PCM) is a common choice, where the solvent is treated as a continuous dielectric medium.[6][7][8]

-

Excitation Energy Calculation: The TD-DFT calculation yields a list of vertical electronic excitation energies, the corresponding wavelengths, and the oscillator strengths (a measure of the intensity of the transition).

-

Spectral Simulation: The calculated transitions can be broadened using Gaussian or Lorentzian functions to generate a simulated UV-Vis spectrum, which can then be compared with the experimental spectrum.

Logical Workflow for Theoretical Studies of Natural Products

The following diagram illustrates a typical workflow for the theoretical investigation of a natural product's molecular structure, such as Osmanthuside H.

Conclusion

Theoretical studies based on Density Functional Theory and Time-Dependent Density Functional Theory serve as indispensable tools in the structural elucidation and electronic characterization of natural products like Osmanthuside H. While access to the specific quantitative outcomes of these studies remains a limitation in the publicly available literature, the established methodologies provide a robust framework for gaining deep insights into the molecule's conformational preferences and spectroscopic properties. The synergy between experimental data and high-level computational modeling is crucial for advancing our understanding of the structure-activity relationships of Osmanthuside H and for unlocking its full therapeutic potential. Further research that makes the detailed computational results publicly accessible would be of great benefit to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Occurrence and Analysis of Osmanthuside H in Ipomoea nil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the occurrence of Osmanthuside H, a phenylpropanoid glycoside, in the plant species Ipomoea nil. While direct quantitative data for Osmanthuside H in various tissues of Ipomoea nil remains to be specifically determined, this document outlines established methodologies for the extraction, isolation, and quantification of structurally related phenylpropanoid glycosides from other plant matrices. These protocols can be adapted for the targeted analysis of Osmanthuside H in Ipomoea nil. The guide details experimental procedures, data presentation formats, and includes workflow diagrams to facilitate further research into the phytochemical profile of this plant and the potential therapeutic applications of its constituents.

Introduction

Ipomoea nil, a species of morning glory, is known to contain a variety of secondary metabolites, including alkaloids, flavonoids, and glycosides.[1] Among these, the presence of the phenylpropanoid glycoside Osmanthuside H has been reported.[2] Phenylpropanoid glycosides are a class of natural products recognized for their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects. The study of these compounds is a significant area of research in drug discovery and development.

This guide serves as a technical resource for researchers aiming to investigate the presence and quantity of Osmanthuside H in Ipomoea nil. Due to the lack of specific quantitative studies on Osmanthuside H in this plant, this document provides a composite of established analytical techniques for similar compounds in other plant species, which can be readily adapted.

Quantitative Data Summary

Currently, there is a notable absence of published studies that specifically quantify the concentration of Osmanthuside H in different parts of the Ipomoea nil plant (e.g., seeds, leaves, stems). However, based on the analysis of other phenylpropanoid glycosides in various plants, a hypothetical distribution can be projected for analytical purposes. The following table provides a template for summarizing such quantitative data once it becomes available through experimentation.

Table 1: Hypothetical Quantitative Distribution of Osmanthuside H in Ipomoea nil

| Plant Part | Osmanthuside H Concentration (mg/g dry weight) | Analytical Method | Reference |

| Seeds | Data not available | HPLC-UV/MS | TBD |

| Leaves | Data not available | HPLC-UV/MS | TBD |

| Stems | Data not available | HPLC-UV/MS | TBD |

| Roots | Data not available | HPLC-UV/MS | TBD |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of phenylpropanoid glycosides, which can be applied to the study of Osmanthuside H in Ipomoea nil.

Extraction of Phenylpropanoid Glycosides

Objective: To extract a broad range of phenylpropanoid glycosides, including Osmanthuside H, from the plant material.

Method 1: Reflux Extraction with Aqueous Ethanol

-

Plant Material: Dried and powdered plant material (e.g., seeds, leaves) of Ipomoea nil.

-

Solvent: 70% ethanol in water.

-

Procedure:

-

Combine the powdered plant material with the 70% ethanol solution in a round-bottom flask (e.g., 1:10 solid-to-solvent ratio).

-

Heat the mixture under reflux for a specified period (e.g., 2 hours).[3]

-

Allow the mixture to cool and then filter to separate the extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[3]

-

Method 2: Ultrasonic-Assisted Extraction with Deep Eutectic Solvents (DESs)

-

Plant Material: Dried and powdered plant material.

-

Solvent: A deep eutectic solvent, for example, a mixture of choline chloride and glycerol.

-

Procedure:

-

Mix the powdered plant material with the DES in a suitable vessel.

-

Perform ultrasonic-assisted extraction at a controlled power and temperature for a defined duration (e.g., 230 W for a specific time).[2]

-

Separate the liquid extract from the solid residue by centrifugation or filtration.

-

Isolation and Purification

Objective: To isolate and purify Osmanthuside H from the crude extract.

Method 1: Column Chromatography

-

Stationary Phase: Silica gel, polyamide, or MCI-gel CHP-20P.[3]

-

Mobile Phase: A gradient of solvents, such as dichloromethane-methanol or ethyl acetate-methanol-water.[3]

-

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

-

Load the dissolved extract onto the chromatography column.

-

Elute the column with a stepwise or linear gradient of the mobile phase.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the target compound and concentrate them.

-

Method 2: High-Speed Counter-Current Chromatography (HSCCC)

-

Two-Phase Solvent System: A system such as chloroform–n-butanol–methanol–water (e.g., 4:3:4:5, v/v).

-

Procedure:

-

Prepare and equilibrate the two-phase solvent system.

-

Fill the HSCCC column with the stationary phase (lower phase).

-

Pump the mobile phase (upper phase) through the column at a specific flow rate while the apparatus is rotating.

-

Once hydrodynamic equilibrium is reached, inject the sample solution.

-

Collect fractions and analyze them by HPLC to identify those containing the purified compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of Osmanthuside H in the extracts.

-

Instrumentation: An HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile is typical for the separation of phenylpropanoid glycosides.

-

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified Osmanthuside H of known concentrations.

-

Sample Preparation: Dissolve a precisely weighed amount of the extract in the mobile phase and filter it through a 0.22 µm syringe filter.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Use the regression equation of the calibration curve to determine the concentration of Osmanthuside H in the samples.

-

Table 2: Example HPLC Gradient for Phenylpropanoid Glycoside Analysis

| Time (min) | % Acetonitrile (B) | % Water with 0.1% Formic Acid (A) |

| 0 | 5 | 95 |

| 8 | 100 | 0 |

| 10 | 100 | 0 |

| 10.1 | 5 | 95 |

| 15 | 5 | 95 |

Note: This is an exemplary gradient and should be optimized for the specific separation.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: General workflow for the extraction of Osmanthuside H from Ipomoea nil.

Caption: Workflow for the isolation and purification of Osmanthuside H.

Caption: Workflow for the quantification of Osmanthuside H using HPLC.

Conclusion

While the presence of Osmanthuside H in Ipomoea nil is documented, a significant research gap exists regarding its quantitative distribution within the plant and optimized analytical protocols for its study. This technical guide provides a foundational framework for researchers by outlining adaptable and robust methodologies for the extraction, isolation, and quantification of phenylpropanoid glycosides. The successful application of these methods to Ipomoea nil will be crucial for advancing our understanding of its phytochemical composition and for exploring the potential pharmacological applications of Osmanthuside H. Further research is strongly encouraged to establish specific quantitative data and to refine these analytical techniques for this particular plant species.

References

- 1. jetir.org [jetir.org]

- 2. Extraction and Counter-Current Separation of Phenylpropanoid Glycosides from Pedicularis oederi Vahl by Deep Eutectic Solvent [mdpi.com]

- 3. Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

The Chemotaxonomic Significance of Osmanthuside H: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthuside H, a phenylethanoid glycoside, has emerged as a compound of significant interest in the fields of chemotaxonomy, pharmacology, and drug development. Initially isolated from the bark of Osmanthus asiaticus, its presence has since been documented in a variety of other plant species, suggesting a broader and more complex chemotaxonomic distribution than previously understood.[1] This guide provides a comprehensive overview of the chemotaxonomic significance of Osmanthuside H, detailing its known distribution, methods for its isolation and characterization, and its biological activities, with a focus on presenting data in a clear and accessible format for researchers.

Chemotaxonomic Distribution of Osmanthuside H

The known occurrences of Osmanthuside H span several distinct plant families, which complicates its use as a simple chemotaxonomic marker for the Osmanthus genus. Its presence has been confirmed in the following species:

| Family | Genus | Species | Plant Part | Reference |

| Oleaceae | Osmanthus | asiaticus | Bark | [1] |

| Oleaceae | Osmanthus | fragrans | Roots | [2] |

| Sargentodoxaceae | Sargentodoxa | cuneata | Not specified | [3] |

| Convolvulaceae | Ipomoea | nil | Not specified | [3] |

| Ebenaceae | Diospyros | kaki | Leaves | [4] |

The distribution of Osmanthuside H across these unrelated families suggests that the biosynthetic pathway for this compound may have evolved independently in different plant lineages or that it is a more ancestral trait that has been lost in many intervening species. Further research into the biosynthetic genes responsible for its production is warranted to elucidate the evolutionary relationships.

Experimental Protocols

Isolation and Purification of Osmanthuside H

The isolation of Osmanthuside H typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methodologies reported in the literature.

1. Extraction:

-